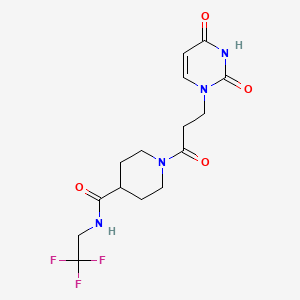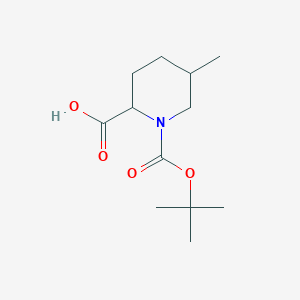
1-(Tert-butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid is a compound commonly used in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound is significant in various chemical processes due to its stability and ease of removal under acidic conditions.
Mechanism of Action
Target of Action
It’s known that the tert-butoxycarbonyl (boc) group is a widely used amine protecting group . This suggests that the compound may interact with amino groups in biological systems.
Mode of Action
The compound contains a Boc group, which is known to protect amino groups during peptide synthesis . The Boc group can be removed under acidic conditions, revealing the protected amino group . This deprotection process involves the cleavage of the carbonyl oxygen and elimination of tert-butyl iodide . The resulting carbocation can be stabilized by undergoing an elimination by the trifluoroacetate ion .
Biochemical Pathways
The compound plays a significant role in peptide synthesis, particularly in the protection and deprotection of amine functional groups . It’s involved in the synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs), which are used as starting materials in dipeptide synthesis . The compound’s role in these biochemical pathways can influence the formation of peptides and proteins, affecting various downstream cellular processes.
Result of Action
The compound’s action results in the protection of amino groups during peptide synthesis, preventing unwanted reactions with these groups . This can influence the structure and function of the synthesized peptides, potentially affecting various cellular processes.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the deprotection of the Boc group is typically performed under acidic conditions . Additionally, the compound’s stability and reactivity can be affected by temperature, as high temperatures can facilitate the deprotection of Boc amino acids and peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid typically involves the reaction of 5-methylpiperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. Common bases used include sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF). The reaction is usually carried out at ambient temperature or slightly elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol . The compound can also participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid, and methanol are commonly used for Boc deprotection.
Substitution: Various nucleophiles can be used to replace the Boc group under suitable conditions.
Major Products Formed: The primary product of deprotection is the free amine, which can then undergo further functionalization depending on the desired application .
Scientific Research Applications
1-(Tert-butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: The Boc group is commonly used to protect amine groups during peptide synthesis, allowing for selective deprotection and further functionalization.
Drug Development: The compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Bioconjugation: It is employed in the modification of biomolecules for various bioconjugation techniques.
Comparison with Similar Compounds
- 1-(tert-Butoxycarbonyl)-2-pyrrolidinone
- 1-Boc-piperazine
- Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate
Comparison: 1-(Tert-butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid is unique due to its specific structure, which provides distinct reactivity and stability compared to other Boc-protected compounds. Its methyl group at the 5-position of the piperidine ring can influence its chemical behavior and interactions in various reactions .
Properties
IUPAC Name |
5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-9(10(14)15)13(7-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLXYTLOWYXOHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2760488-73-9 |
Source


|
| Record name | rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
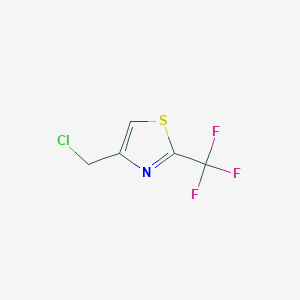
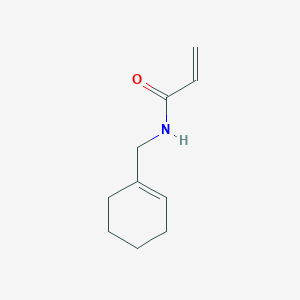
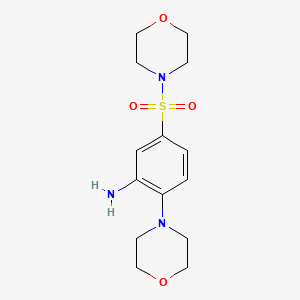

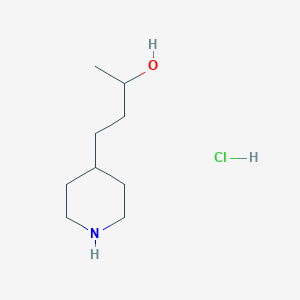
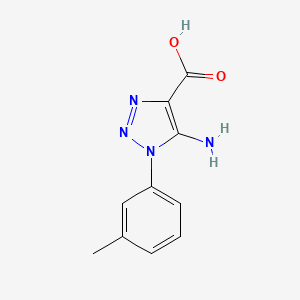
![4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde](/img/structure/B2873147.png)

![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)phenyl]carbamate](/img/structure/B2873149.png)
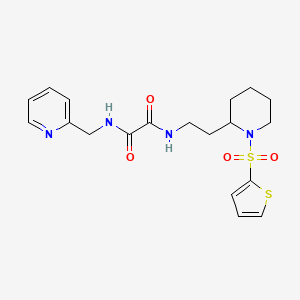
![1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2873155.png)


